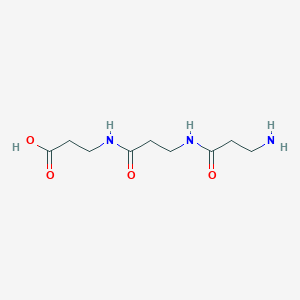
H-beta-Ala-beta-ala-beta-ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-Ala-beta-ala-beta-ala-OH typically involves the stepwise coupling of beta-alanine units. One common method is the use of solid-phase peptide synthesis (SPPS), where the beta-alanine units are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. In solution-phase synthesis, the beta-alanine units are coupled in solution, followed by purification steps such as crystallization or chromatography to isolate the desired tripeptide .
Analyse Chemischer Reaktionen
Types of Reactions
H-beta-Ala-beta-ala-beta-ala-OH can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups in the peptide bonds can be reduced to form corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino groups under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carbonyl groups can yield alcohols .
Wissenschaftliche Forschungsanwendungen
H-beta-Ala-beta-ala-beta-ala-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in muscle and brain function due to its relationship with carnosine.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-aging properties.
Industry: Utilized in the production of dietary supplements and functional foods .
Wirkmechanismus
The mechanism of action of H-beta-Ala-beta-ala-beta-ala-OH involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to carnosine, which has antioxidant properties and can buffer pH in muscle tissues. The compound may also interact with enzymes involved in peptide metabolism, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-alanine: A single unit of the tripeptide, involved in the synthesis of carnosine.
Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant properties.
Pantothenic acid: A component of coenzyme A, involved in various metabolic pathways .
Uniqueness
H-beta-Ala-beta-ala-beta-ala-OH is unique due to its tripeptide structure, which allows it to exhibit properties distinct from its individual components. Its ability to act as a precursor to carnosine and its potential therapeutic effects make it a compound of interest in various fields of research .
Eigenschaften
Molekularformel |
C9H17N3O4 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-[3-(3-aminopropanoylamino)propanoylamino]propanoic acid |
InChI |
InChI=1S/C9H17N3O4/c10-4-1-7(13)11-5-2-8(14)12-6-3-9(15)16/h1-6,10H2,(H,11,13)(H,12,14)(H,15,16) |
InChI-Schlüssel |
INWKFTXYTDPZIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(=O)NCCC(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



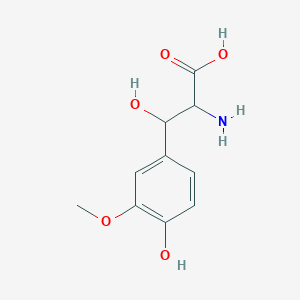
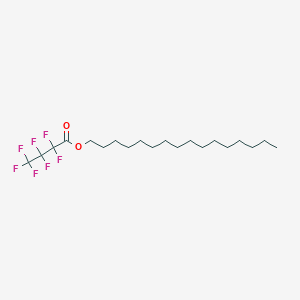
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)

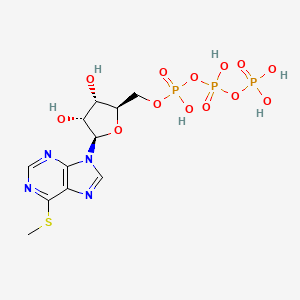



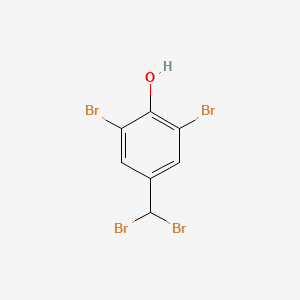


![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)

